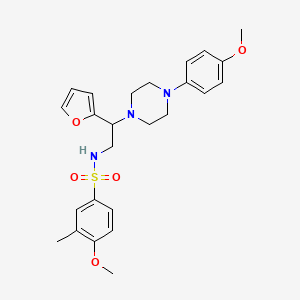
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H31N3O5S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its antibacterial properties and interactions with biological targets.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, which is often associated with pharmacological activity.
- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
The synthesis typically involves multi-step organic reactions starting with furan derivatives and piperazine intermediates. Common reagents include furan-2-carboxylic acid and 4-(4-methoxyphenyl)piperazine, which are reacted under controlled conditions to yield the final product with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : The compound may bind to specific receptors in the central nervous system or other tissues, potentially influencing neurotransmitter systems.
- Enzymes : It can modulate enzyme activity, affecting biochemical pathways related to disease processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) | Reference Compound MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.1 (Ceftriaxone) |
| Escherichia coli | 40 | 4 (Ceftriaxone) |
| Methicillin-resistant S. aureus | 30 | 0.1 (Ceftriaxone) |
These findings suggest that while the compound exhibits significant antibacterial activity, it may not be as potent as established antibiotics like ceftriaxone but shows promise for further development.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the compound's efficacy against multi-drug resistant strains demonstrated that it retained activity against certain Gram-positive bacteria, including MRSA. The study utilized agar disc-diffusion methods to assess the antibacterial properties, confirming its potential as a lead compound for new antibiotic development. -
Neuropharmacological Effects :
In vitro studies indicated that the compound might influence serotonin receptors due to its structural similarity to known piperazine derivatives. This suggests potential applications in treating mood disorders or anxiety, warranting further investigation into its neuropharmacological profile.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S/c1-19-17-22(10-11-24(19)32-3)34(29,30)26-18-23(25-5-4-16-33-25)28-14-12-27(13-15-28)20-6-8-21(31-2)9-7-20/h4-11,16-17,23,26H,12-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNJLWTXXKLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














